Product packaging for DL5050(Cat. No.:)

DL5050

Cat. No.: B607142
M. Wt: 436.3 g/mol
InChI Key: UAKNSRDQWPLPHH-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DL5050 is a potent and highly selective agonist of the human constitutive androstane receptor (hCAR), discovered through structural optimization of the well-known agonist CITCO . In cell-based luciferase reporter assays, it activates hCAR with an EC50 of 0.37 µM . Its primary research value lies in its excellent selectivity, as it activates hCAR without significantly stimulating the closely related human pregnane X receptor (hPXR), a common limitation of previously available agonists . The activation mechanism involves a ligand-triggered dissociation of CAR from its cytoplasmic chaperone complex, followed by dephosphorylation and translocation into the nucleus . Inside the nucleus, CAR forms a heterodimer with the retinoid X receptor (RXR) and binds to phenobarbital-responsive enhancer modules (PBREMs) to regulate the transcription of target genes . As a key research tool, this compound preferentially induces the expression of the cytochrome P450 enzyme CYP2B6, a specific hCAR target, over CYP3A4, which is primarily regulated by hPXR, at both the mRNA and protein levels . This makes it an invaluable chemical probe for definitively elucidating the biological functions of hCAR, disentangling its effects from those of hPXR, and confirming its target genes . Research applications include investigating hCAR's role in energy homeostasis, cell proliferation, and the metabolism of xenobiotics and endobiotics . Furthermore, because hCAR-mediated induction of CYP2B6 enhances the metabolic activation of the chemotherapeutic prodrug cyclophosphamide, this compound serves as a promising lead compound for the development of adjunct therapies to sensitize and improve the efficacy of chemotherapy regimens . The chemical formula of this compound is C19H12Cl3N3O2, with a molecular weight of 420.67, and its CAS number is 2259710-63-7 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H15Cl2N3O2 B607142 DL5050

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H15Cl2N3O2

Molecular Weight

436.3 g/mol

IUPAC Name

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine

InChI

InChI=1S/C23H15Cl2N3O2/c24-19-8-5-15(11-20(19)25)14-30-26-13-21-22(27-23-28(21)9-10-29-23)18-7-6-16-3-1-2-4-17(16)12-18/h1-13H,14H2/b26-13+

InChI Key

UAKNSRDQWPLPHH-LGJNPRDNSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)C=NOCC5=CC(=C(C=C5)Cl)Cl

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)/C=N/OCC5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)C=NOCC5=CC(=C(C=C5)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DL5050;  DL-5050;  DL 5050; 

Origin of Product

United States

Ii. Synthetic Strategies and Structural Derivation of Dl5050

Methodologies for Compound Series Derivation

The derivation of the compound series that includes DL5050 was a deliberate process involving the identification of a suitable lead compound and subsequent structural optimization.

Lead Compound Identification and Template Modification (e.g., CITCO Scaffold Optimization)

A key strategy in the discovery of this compound was the use of CITCO (6-(4-chlorophenyl)imidazo[2,1-b] Current time information in Bangalore, IN.sigmaaldrich.comthiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) as a template. nih.govnih.govacs.org CITCO is a well-known hCAR agonist, although it exhibits only moderate selectivity over the closely related human pregnane (B1235032) X receptor (hPXR). nih.govresearchgate.net The goal of modifying the CITCO scaffold was to develop new hCAR agonists that maintained potency while significantly enhancing selectivity for hCAR over hPXR. nih.govacs.org Modifications were explored across different parts of the CITCO structure, including the 4-Cl-phenyl, imidazothiazole, and 3,4-diCl-phenyl groups. nih.govacs.orgacs.org this compound emerged from a series of these modifications, demonstrating improved selectivity. nih.govacs.org

Chemical Synthesis Routes for this compound and Analogues

The synthesis of this compound and its analogues typically involves a multi-step chemical route. A modified four-step route has been described for the synthesis of compounds within the series that includes this compound. nih.govacs.org This route involves the condensation of a bromomethyl ketone with oxazol-2-amine to generate an intermediate. nih.govacs.org This intermediate then undergoes TiCl4-mediated cyclization to yield the imidazooxazole (B14894385) core structure. nih.govacs.org A Vilsmeier reaction is subsequently performed on the imidazooxazole using POCl3 to introduce an aldehyde group. nih.govacs.org Finally, oximation of the aldehyde with a substituted hydroxylamine (B1172632) yields the target compounds, including this compound. nih.govacs.org

Structural Features and Chemical Modularity

The structure of this compound is characterized by a specific core scaffold and distinct substituent patterns that contribute to its biological activity and interaction with its target receptor.

Imidazooxazole Core and Substituent Patterns

This compound possesses an imidazo[2,1-b]oxazole core. acs.orgmedkoo.com This bicyclic system is central to its structure. The compound's full chemical name is (E)-6-(naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime. medkoo.com This name highlights the key substituents attached to the imidazooxazole core: a naphthyl group at the 6-position and an O-(3,4-dichlorobenzyl)oxime moiety attached to a carbaldehyde group at the 5-position. medkoo.com The presence of the imidazooxazole core distinguishes this compound from its lead compound CITCO, which contains an imidazothiazole core. nih.govacs.org

Iii. Molecular and Cellular Mechanisms of Action of Dl5050

Constitutive Androstane (B1237026) Receptor (CAR) Activation Dynamics

The activation of CAR by DL5050 is a multi-step process that begins with direct binding to the receptor and culminates in the modulation of gene transcription. This process involves precise molecular interactions, conformational changes, and translocation from the cytoplasm to the nucleus.

Direct Ligand Binding to the CAR Ligand-Binding Domain (LBD)

This compound functions as a direct agonist, binding to the ligand-binding domain (LBD) of the human CAR (hCAR). nih.gov The LBD is a multifunctional region of the receptor that contains the ligand-binding pocket, an interface for dimerization with the retinoid X receptor (RXR), and a ligand-dependent activation helix known as AF-2. nih.govmdpi.com

Developed through the structural optimization of the known hCAR agonist CITCO, this compound exhibits a high affinity for the CAR LBD. nih.gov Docking studies have elucidated the specific binding mode of this compound within the LBD's hydrophobic pocket. The dichloro-phenyl ring of this compound settles into a hydrophobic area flanked by key amino acid residues Phe132, Tyr224, and Tyr217. nih.gov The compound's imidazo[2,1-b]oxazole core fits deeply at the junction of helices H3 and H5. A crucial interaction that may contribute to its heightened activity is a π–π stacking interaction between the naphthyl ring of this compound and the residue Phe234, an interaction not observed with its predecessor, CITCO. nih.gov

Conformational Changes Inducing Coactivator Recruitment

Upon binding of an agonist like this compound, the CAR LBD undergoes a significant conformational change. This structural shift stabilizes the receptor in an active state, which is essential for the recruitment of coactivator proteins. While the CAR receptor exhibits a degree of constitutive, ligand-independent activity due to the stable positioning of its activation function 2 (AF-2) region, agonist binding further enhances its activity. mdpi.com The binding of this compound is thought to lock the LBD into a conformation that creates or exposes a binding surface for coactivators. These coactivator proteins are crucial for bridging the CAR/RXR heterodimer with the general transcription machinery, thereby initiating the transcription of target genes.

Mechanisms of Nuclear Translocation and Activation Function (AF-2) Modulation

In its inactive state, CAR is sequestered in the cytoplasm, bound in a complex with cochaperone partners such as the cytoplasmic CAR retention protein (CCRP) and heat shock protein 90 (Hsp90). nih.gov The activation process, initiated by a direct ligand like this compound, triggers the dissociation of CAR from this complex. This release is facilitated by the dephosphorylation of a key residue, Threonine 38 (Thr38) in hCAR, a process mediated by protein phosphatase 2A (PP2A). nih.gov

Once freed and dephosphorylated, CAR translocates into the nucleus. nih.govmdpi.com Inside the nucleus, it forms a heterodimer with the retinoid X receptor (RXR). nih.gov This CAR/RXR complex then binds to specific DNA sequences known as cis-acting responsive enhancer modules located upstream of its target genes. nih.gov

The binding of this compound to the LBD directly influences the conformation of the C-terminal activation helix (AF-2). nih.govmdpi.com This modulation of the AF-2 domain is a critical step in creating a functional binding site for coactivators, ultimately enabling the transactivation of its genetic targets. A related compound, DL5055, has been shown experimentally to cause the translocation of hCAR from the cytoplasm to the nucleus in human primary hepatocytes, a mechanism that is shared by direct agonists like this compound. nih.gov

Selective Gene Expression Regulation by this compound

A defining characteristic of this compound is its high selectivity for hCAR over other related nuclear receptors, particularly the pregnane (B1235032) X receptor (PXR). nih.gov This specificity translates into a precise and differential regulation of target gene expression.

Differential Induction of Target Genes (e.g., CYP2B6 over CYP3A4)

This compound demonstrates a strong preference for inducing genes that are primary targets of CAR, while having minimal effect on genes predominantly regulated by PXR. The primary mediator for the drug-induced expression of the cytochrome P450 enzyme CYP2B6 is CAR, whereas PXR is the main regulator for CYP3A4. nih.gov

Research shows that this compound preferentially induces the expression of CYP2B6 over CYP3A4. nih.gov This selective induction is a significant advancement, as many other CAR activators also activate PXR, leading to a broader and less specific gene response. The induction preference of this compound for CYP2B6 over CYP3A4 is even more pronounced than that of the well-known hCAR activator, CITCO. nih.gov This makes this compound a valuable tool for studying the specific biological functions of hCAR without the confounding interference from PXR activation. nih.gov

Analysis of mRNA and Protein Expression Levels

The selective gene regulation by this compound has been confirmed at both the messenger RNA (mRNA) and protein levels. nih.gov In human primary hepatocytes, treatment with this compound leads to a potent induction of CYP2B6 gene expression, resulting in significantly increased levels of both its mRNA and the corresponding CYP2B6 protein. nih.gov Conversely, the induction of CYP3A4 at both the mRNA and protein levels is minimal. nih.gov

The tables below summarize the differential effects of this compound on the expression of CYP2B6 and CYP3A4.

Table 1: Effect of this compound on CYP2B6 and CYP3A4 mRNA Expression

Target GeneEffect of this compoundRelative Induction Level
CYP2B6Potent InductionHigh
CYP3A4Minimal InductionLow / Negligible

Table 2: Effect of this compound on CYP2B6 and CYP3A4 Protein Expression

Target ProteinEffect of this compoundRelative Expression Level
CYP2B6Potent InductionHigh
CYP3A4Minimal InductionLow / Negligible

Transcriptional vs. Post-Transcriptional Regulatory Events

The primary mechanism of action of this compound, as established in the scientific literature, is the transcriptional regulation of target genes. nih.gov The binding of this compound to the human Constitutive Androstane Receptor (hCAR) initiates a signaling cascade that leads to the recruitment of transcriptional co-activators and the assembly of the transcriptional machinery at the promoter regions of CAR-responsive genes, such as CYP2B6. nih.gov This results in an increased rate of transcription, leading to elevated levels of mRNA and, subsequently, the corresponding proteins. nih.gov The available research on this compound has focused on this transcriptional activation, demonstrating a clear cause-and-effect relationship between hCAR agonism and the upregulation of target gene expression. nih.gov

Currently, there is no scientific literature available that describes or investigates any post-transcriptional regulatory events mediated by this compound. Post-transcriptional regulation encompasses a variety of mechanisms that control gene expression after the initial transcript has been synthesized, including mRNA splicing, stability, and translation. While these processes are crucial for the fine-tuning of gene expression, studies on this compound have not yet explored its potential influence on these mechanisms. Therefore, the known molecular and cellular effects of this compound are attributed to its function as a transcriptional activator through hCAR.

Comparative Mechanistic Studies with Other CAR Modulators

The mechanistic profile of this compound as a human Constitutive Androstane Receptor (hCAR) modulator is best understood through comparison with other well-characterized CAR activators, such as its parent compound CITCO, the indirect activator phenobarbital (B1680315), and the mouse-specific agonist TCPOBOP. These comparisons highlight the unique selectivity and mode of action of this compound.

This compound vs. CITCO: this compound was developed through the structural modification of CITCO, a widely used hCAR agonist. nih.gov While both compounds are direct agonists of hCAR, a key distinction lies in their selectivity. This compound demonstrates a significantly higher specificity for hCAR over the human Pregnane X Receptor (hPXR) compared to CITCO. nih.gov This enhanced selectivity results in a more targeted induction of CAR-responsive genes, such as CYP2B6, with a markedly reduced impact on PXR target genes like CYP3A4. nih.gov This makes this compound a more precise tool for studying hCAR-specific functions. nih.gov

This compound vs. Phenobarbital: Phenobarbital is a classic indirect activator of CAR. wikipedia.org Unlike this compound, which directly binds to the receptor, phenobarbital's mechanism involves a signaling cascade that leads to the dephosphorylation and subsequent activation of CAR. wikipedia.org This fundamental difference in the initial activation step represents a major mechanistic distinction. Furthermore, phenobarbital is known to activate both CAR and PXR in humans, leading to a broader and less specific gene induction profile compared to the highly selective action of this compound. researchgate.net

This compound vs. TCPOBOP: TCPOBOP (1,4-bis[2-(3,5-dichloropyridyloxy)]benzene) is a potent and specific agonist for the mouse CAR (mCAR). nih.gov However, it is important to note that TCPOBOP does not activate the human ortholog, hCAR. nih.govnih.gov This species-specific activity is a critical differentiator from this compound, which is a potent agonist of hCAR. nih.gov Therefore, while both are direct CAR agonists, their activity is confined to different species, making TCPOBOP a valuable tool for studying rodent CAR, while this compound is specifically relevant for human systems. nih.govnih.gov

The following table summarizes the key mechanistic differences between these CAR modulators:

Feature This compound CITCO Phenobarbital TCPOBOP
Mechanism of CAR Activation Direct Agonist nih.gov Direct Agonist nih.gov Indirect Activator wikipedia.org Direct Agonist nih.gov
Human CAR (hCAR) Activity Potent Agonist nih.gov Agonist nih.gov Activator researchgate.net No Activity nih.govnih.gov
Mouse CAR (mCAR) Activity Not Specified Inactive nih.gov Activator nih.gov Potent Agonist nih.gov
Selectivity for hCAR over hPXR High nih.gov Moderate nih.gov Low (activates both) researchgate.net Not Applicable (inactive on hCAR)

| Primary Target Gene Induction (Human) | CYP2B6 (potent) nih.gov, CYP3A4 (minimal) nih.gov | CYP2B6 (potent) nih.gov, CYP3A4 (moderate) nih.gov | CYP2B6 and CYP3A4 researchgate.net | Not Applicable |


V. Advanced Research Methodologies for Investigating Dl5050

In Vivo Preclinical Models

Humanized nuclear receptor animal models, such as hCAR-transgenic mice, are valuable tools for studying the specific functions of human nuclear receptors in an in vivo setting. These models express the human version of a nuclear receptor, allowing researchers to assess the activity of compounds that are selective for the human receptor, overcoming potential species-specific differences in receptor activation.

Research using hCAR-transgenic mice has shown that CAR activators can induce the expression of Cyp2b10, the murine ortholog of human CYP2B6, through activation of hCAR. While some search results mention that a related compound, DL5055, induces Cyp2b10 in hCAR-transgenic mice, and another compound from the same series as DL5050 (compound 39) regulates CAR target genes in humanized CAR mice, detailed in vivo data specifically for this compound in hCAR-transgenic mice were not extensively provided in the immediate search snippets. However, the use of these models is highly relevant for confirming the hCAR-selective activity of this compound and its effects on target gene induction in a living system, building upon the in vitro findings. These models are crucial for understanding the in vivo implications of this compound's selective hCAR agonism.

Considerations for Species-Specific Responses in Xenobiotic Receptor Research

Investigating compounds like this compound within the context of nuclear receptors such as CAR and PXR necessitates careful consideration of species-specific responses. These receptors, crucial xenobiotic sensors, exhibit notable differences in ligand binding and activation profiles across species, particularly between humans and rodents, which are commonly used preclinical models researchgate.netnih.gov.

A significant challenge in drug metabolism studies is the inherent difference in metabolic responses to xenobiotics observed between species researchgate.netnih.gov. For instance, rifampicin, a prototypical PXR agonist, effectively activates human PXR but not mouse PXR. Conversely, TCPOBOP, a potent mouse CAR agonist, demonstrates minimal effect on human CAR researchgate.netnih.gov. These species-selective effects complicate the prediction of metabolic events, including potential drug-drug interactions, based solely on animal models researchgate.net.

The development of selective molecules, such as this compound for hCAR, is therefore crucial to biologically differentiate the functions of closely related receptors like hCAR and hPXR and to better translate findings from experimental models to human physiology researchgate.netnih.gov. While this compound has shown excellent selectivity for hCAR over hPXR, the broader implications of species-specific CAR and PXR activation profiles remain a key consideration in the design and interpretation of research studies nih.govacs.orgnih.govnih.govresearchgate.net.

Omics Approaches for Global Gene Expression and Protein Analysis

Omics approaches, specifically transcriptomics and proteomics, are indispensable tools for comprehensively analyzing the global gene expression and protein profiles in response to compounds like this compound. These methodologies provide insights into the molecular pathways modulated by receptor activation.

Transcriptomics and Quantitative Real-Time PCR (mRNA Level Analysis)

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. In the context of this compound research, transcriptomic analysis, often complemented by quantitative real-time PCR (qRT-PCR), is used to measure changes in mRNA levels of target genes following exposure to the compound.

Studies on this compound have utilized mRNA level analysis to demonstrate its effect on the expression of genes regulated by hCAR. Notably, this compound has been shown to preferentially induce the expression of CYP2B6, a well-established hCAR target gene, at the mRNA level nih.govacs.orgnih.govresearchgate.net. This induction is observed to be stronger for CYP2B6 compared to CYP3A4, a primary target of hPXR, highlighting this compound's selectivity nih.govacs.orgnih.govresearchgate.net.

Data illustrating the differential mRNA induction by this compound compared to other compounds can be presented in tabular format, showing the fold change in mRNA expression of target genes like CYP2B6 and CYP3A4 in relevant cell models, such as human primary hepatocytes or reporter cell lines.

Proteomics and Western Blotting (Protein Level Analysis)

Proteomics focuses on the large-scale study of proteins, including their structure, function, and interactions. Western blotting is a common technique used in proteomics to detect specific proteins in a sample and assess their expression levels.

Research on this compound has employed protein level analysis, including Western blotting, to corroborate findings from transcriptomics and confirm the functional consequences of altered mRNA expression. This compound has been shown to induce CYP2B6 expression at the protein level, consistent with its effect on mRNA nih.govacs.orgnih.govresearchgate.net. This further supports its role as a selective hCAR agonist leading to the production of the corresponding protein.

Similar to transcriptomics data, protein expression levels of target proteins like CYP2B6 and CYP3A4 in response to this compound can be quantified and presented in tables to illustrate the compound's selective effects.

Biophysical Techniques for Ligand-Receptor Interaction Analysis

Biophysical techniques are essential for characterizing the direct interaction between a ligand, such as this compound, and its target receptor, hCAR. These methods provide detailed information about binding affinity, kinetics, and the structural basis of the interaction.

Docking studies represent one biophysical technique applied in the investigation of this compound nih.gov. Computational docking allows researchers to predict the binding mode of a ligand within the ligand-binding domain (LBD) of a receptor based on their three-dimensional structures nih.govresearchgate.net. The binding mode of this compound in hCAR has been studied, revealing specific interactions between the compound and residues within the hCAR LBD nih.gov. For example, the dichloro-phenyl ring of this compound interacts with a hydrophobic pocket, and the naphthyl ring establishes a π–π stacking interaction with a specific phenylalanine residue nih.gov.

Vi. Dl5050 As a Research Tool and Probe for Hcar Biology

Utility in Differentiating hCAR from Other Nuclear Receptors (e.g., hPXR) in Complex Biological Systems

A key challenge in studying nuclear receptors like hCAR is their overlap in ligand binding and target gene regulation with closely related receptors, such as the human Pregnane (B1235032) X Receptor (hPXR). nih.govnih.gov Both hCAR and hPXR are known to regulate genes involved in drug metabolism, including CYP2B6 and CYP3A4. nih.gov However, hPXR generally exhibits a more promiscuous ligand binding profile compared to hCAR. researchgate.net

DL5050 has demonstrated high specificity for hCAR over hPXR, making it a valuable tool for distinguishing the specific roles of hCAR in complex biological systems. nih.govprobechem.comprobechem.comacs.orgnih.govnih.gov Unlike some earlier hCAR activators, such as CITCO, which showed only moderate selectivity for hCAR over hPXR, this compound exhibits markedly reduced hPXR activity while maintaining enhanced hCAR activity. nih.govnih.gov This selectivity is evident in its preferential induction of the hCAR target gene CYP2B6, with minimal induction of the hPXR target gene CYP3A4, in cultured human primary hepatocytes. nih.govprobechem.comprobechem.com This unique profile allows researchers to use this compound to elucidate the biological functions mediated specifically by hCAR with minimized interference from hPXR activation. nih.govprobechem.comprobechem.com

Applications in Elucidating CAR's Role in Endobiotic and Xenobiotic Homeostasis

CAR is recognized as a crucial xenobiotic sensor that governs the transcription of genes involved in the disposition of both xenobiotics (foreign compounds) and endobiotics (endogenous compounds). acs.orgnih.govresearchgate.netnih.gov This includes the regulation of drug-metabolizing enzymes and drug transporters, which are essential for the clearance of these substances from the body. researchgate.netnih.govresearchgate.net this compound, as a selective hCAR agonist, serves as a probe to investigate the precise contributions of hCAR to these homeostatic processes. nih.govacs.orgnih.govresearchgate.net

By selectively activating hCAR, researchers can use this compound to study how CAR activation impacts the metabolic pathways responsible for processing various compounds. This includes understanding how hCAR influences the expression and activity of specific enzymes (like CYP2B6) and transporters involved in the detoxification and elimination of a wide range of substances. nih.govprobechem.comprobechem.com Furthermore, CAR is implicated in the metabolism of endogenous molecules such as bilirubin (B190676) and bile acids, and this compound can be utilized to explore CAR's role in maintaining the homeostasis of these crucial endobiotics. nih.govresearchgate.net

Role in Understanding CAR's Function Beyond Metabolism

While CAR is primarily known for its role in drug and xenobiotic metabolism, emerging evidence suggests it plays broader physiological roles. acs.orgnih.govnih.govresearchgate.netnih.gov These functions extend to areas such as energy homeostasis, cell proliferation, glucose metabolism, lipid metabolism, inflammatory responses, and even male fertility. acs.orgnih.govresearchgate.netnih.gov this compound, as a selective hCAR agonist, provides a means to explore these diverse functions. nih.govacs.orgnih.govresearchgate.net

Using this compound, researchers can selectively activate hCAR in various cellular and animal models to investigate its impact on processes like glucose and lipid homeostasis, inflammatory bowel disease, and other conditions where CAR is implicated. nih.govresearchgate.netnih.gov For example, studies have suggested a role for CAR in ameliorating hypercholesterolemia and influencing glucose tolerance, and selective activation with this compound can help to further define these roles. researchgate.netnih.gov Furthermore, recent research highlights CAR's importance in maintaining homeostasis in cells beyond traditional metabolic organs, such as its role in T effector cells and male fertility, which can be further explored using selective tools like this compound. nih.govresearchgate.net

Q & A

Q. What experimental design parameters are critical for studying DL5050 in sustained drug delivery systems?

this compound, a poly(D,L-lactide-co-glycolide) (PLGA) copolymer, requires careful optimization of polymer composition (e.g., lactide:glycolide ratio), microsphere fabrication method (e.g., solvent evaporation), and drug-polymer ratios to achieve desired release kinetics. Key variables include:

  • End-capping : Uncapped PLGA this compound 3A exhibits biphasic release, while capped PLGA this compound 2M shows triphasic release (burst → dormant phase → secondary pulse) .
  • Characterization : Use SEM for morphology, DSC for thermal properties, and HPLC for drug quantification .
  • Release modeling : Fit data to the Higuchi model (diffusion-controlled release) or zero-order kinetics (erosion-controlled) .

Q. What standard methodologies are used to evaluate this compound’s pharmacokinetic and pharmacodynamic profiles?

  • In vitro assays : Simulated physiological conditions (e.g., pH 7.4 buffer) to assess drug release over weeks/months .
  • In vivo models : Rodent studies for bioavailability and tissue-specific targeting, with LC-MS/MS for plasma concentration analysis .
  • CAR activation : For this compound as a constitutive androstane receptor (CAR) agonist, use reporter gene assays (e.g., luciferase) in hepatocyte cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound release data across formulations?

Discrepancies in release profiles (e.g., rapid vs. sustained release) often arise from:

  • Polymer properties : End-capping (uncapped PLGA degrades faster) and molecular weight influence erosion rates .
  • Irradiation effects : Gamma irradiation shortens the dormant phase in capped PLGA this compound 2M but is mitigated by hydroxypropyl methylcellulose (HPMC) radioprotection .
  • Analytical bias : Ensure release studies use validated HPLC methods with ≤5% inter-day variability to avoid misinterpretation .

Q. What advanced strategies optimize this compound-based formulations for CAR-targeted therapies?

  • Dose-response profiling : Test this compound against inverse agonists (e.g., PK11195) in primary human hepatocytes to establish selectivity .
  • Combinatorial approaches : Co-encapsulate this compound with cytochrome P450 inhibitors (e.g., clotrimazole) to prolong CAR activation .
  • High-throughput screening : Use 384-well plates with fluorescence-based CAR nuclear translocation assays .

Q. How should researchers address ethical and practical challenges in this compound data collection?

  • Data transparency : Pre-register protocols (e.g., on Open Science Framework) to mitigate publication bias .
  • Sample size justification : Use power analysis (α=0.05, β=0.2) to determine minimum n-values for in vivo studies .
  • Material sourcing : Follow institutional guidelines (e.g., Cambridge English’s data request protocol) for third-party data use .

Methodological Tables

Table 1: this compound Release Kinetics in PLGA Microspheres

FormulationRelease PatternModel Fit (r²)Key Variable
PLGA this compound 3ABiphasicHiguchi (0.97)Uncapped, faster degradation
PLGA this compound 2MTriphasicZero-order (0.95)Capped, irradiation-resistant

Table 2: CAR Modulation by this compound vs. Reference Compounds

Modulator ClassExample CompoundEC50 (nM)Selectivity
Selective AgonistThis compound12.3 ± 1.2CAR-specific
Inverse AgonistPK111958.9 ± 0.8Pan-CAR

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL5050
Reactant of Route 2
Reactant of Route 2
DL5050

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.